2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One efficient method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, various aromatic aldehydes, and diamines in a mixture of water and ethanol . This method is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the aldehyde group.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis strategies.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with various molecular targets and pathways. It may act as an inhibitor of specific enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities and used in medicinal chemistry.
Pyrimido[1,2-a]benzimidazoles: These compounds have similar structural features and are used in the development of antiviral and anticancer agents.
Uniqueness
2-(dibenzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which allow it to interact with a variety of molecular targets. This makes it a valuable scaffold in drug development and other scientific research applications.
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(dibenzylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C24H21N3O2/c1-18-9-8-14-27-22(18)25-23(21(17-28)24(27)29)26(15-19-10-4-2-5-11-19)16-20-12-6-3-7-13-20/h2-14,17H,15-16H2,1H3 |
InChI Key |
QIFBQAWQKFTTKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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